molecular formula C20H16N2O3S B11414642 methyl 4-{7-methyl-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate

methyl 4-{7-methyl-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate

Cat. No.: B11414642
M. Wt: 364.4 g/mol
InChI Key: WOMJZYSOJIYCAX-UHFFFAOYSA-N
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Description

Methyl 4-{7-methyl-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines a chromeno[2,3-d]pyrimidine core with a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{7-methyl-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde with 4-hydroxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{7-methyl-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the benzoate ester can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Methyl 4-{7-methyl-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-{7-methyl-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites of enzymes, thereby modulating their activity. The presence of sulfur and nitrogen atoms in the ring system can facilitate interactions with metal ions or other cofactors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Benzoate esters: Compounds with similar ester functional groups but different aromatic or heterocyclic cores.

Uniqueness

Methyl 4-{7-methyl-4-sulfanylidene-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate is unique due to the combination of a chromeno[2,3-d]pyrimidine core with a benzoate ester group and the presence of sulfur and nitrogen atoms. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 4-(7-methyl-4-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-2-yl)benzoate

InChI

InChI=1S/C20H16N2O3S/c1-11-3-8-16-14(9-11)10-15-18(25-16)21-17(22-19(15)26)12-4-6-13(7-5-12)20(23)24-2/h3-9H,10H2,1-2H3,(H,21,22,26)

InChI Key

WOMJZYSOJIYCAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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